molecular formula C11H16O3 B1363092 3,4-Diethoxybenzyl alcohol CAS No. 83459-29-4

3,4-Diethoxybenzyl alcohol

Cat. No.: B1363092
CAS No.: 83459-29-4
M. Wt: 196.24 g/mol
InChI Key: ZOLYZUOLHFXYQD-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzyl alcohol is an organic compound with the molecular formula C11H16O3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzyl alcohol can be synthesized from 3,4-diethoxybenzaldehyde through a reduction reaction. A typical procedure involves the hydrogenation of 3,4-diethoxybenzaldehyde using a palladium/nickel bimetallic catalyst in methanol at room temperature and atmospheric pressure. The reaction is carried out until the absorption of hydrogen ceases, which usually takes around 3.5 to 4 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-diethoxybenzaldehyde.

    Reduction: The compound itself is typically produced through the reduction of 3,4-diethoxybenzaldehyde.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium/nickel catalyst is commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: 3,4-Diethoxybenzaldehyde.

    Reduction: this compound.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Diethoxybenzyl alcohol is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Diethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various biochemical reactions. Its ethoxy groups can influence its reactivity and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,4,5-Trimethoxybenzyl alcohol: Contains an additional methoxy group at the 5 position.

    2,5-Dimethoxybenzyl alcohol: Substituted at the 2 and 5 positions with methoxy groups.

Uniqueness: 3,4-Diethoxybenzyl alcohol is unique due to its ethoxy substituents, which can impart different chemical properties compared to methoxy-substituted analogs. These differences can affect its solubility, reactivity, and interactions in various chemical and biological systems .

Properties

IUPAC Name

(3,4-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLYZUOLHFXYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357539
Record name 3,4-Diethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83459-29-4
Record name 3,4-Diethoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3,4-diethoxybenzaldehyde (6.68 g) and methanol (100 ml) was added sodium borohydride (1.30 g) at 0° C. The resulting mixture was stirred at 0° C. for 45 minutes. The reaction mixture was mixed with water and was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride and was dried with anhydrous magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent to obtain 3,4-diethoxybenzyl alcohol (6.64 g) as a yellow oil.
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 3,4-diethoxybenzyl alcohol in the context of lignin degradation?

A1: While the provided research article [] does not directly focus on this compound itself, it investigates the degradation of a lignin model compound: 1-(3′,4′-diethoxyphenyl)-1,3-dihydroxy-2-(4′'-methoxyphenyl)-propane. This complex molecule incorporates a 3,4-diethoxyphenyl group, reflecting structural elements found in lignin.

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